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Compound of Interest

Compound Name: Trialuminium pentanickel

Cat. No.: B15446520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of trialuminium
pentanickel (Al₃Ni₅), an intermetallic compound of interest in materials science. The document

details its crystallographic data, outlines experimental protocols for its synthesis and

characterization, and presents visual representations of the experimental workflow and

crystallographic relationships.

Crystallographic Data
The crystal structure of trialuminium pentanickel has been determined through experimental

diffraction methods and computational studies. The key crystallographic parameters are

summarized in the tables below.

Table 1: Crystal System and Lattice Parameters
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Parameter Value

Crystal System Orthorhombic

Space Group Cmmm (No. 65)

a 6.56 Å

b 7.40 Å

c 3.73 Å

α 90°

β 90°

γ 90°

Unit Cell Volume 180.74 Å³

Table 2: Atomic Coordinates and Wyckoff Positions

Wyckoff
Symbol

Element x y z

2a Ni 0 0 0

2b Al 0.5 0 0

4e Ni 0.25 0.25 0

4h Ni 0.275892 0 0.5

2d Al 0 0.5 0.5

4g Al 0.224108 0 0

Experimental Protocols
The synthesis and structural analysis of Al₃Ni₅ involve precise experimental procedures. The

following sections detail the methodologies for preparing the compound and determining its

crystal structure.
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Synthesis of Trialuminium Pentanickel
A common method for the synthesis of Al-Ni intermetallic compounds is arc melting or induction

melting of the constituent elements in a controlled atmosphere.

Protocol for Arc Melting Synthesis:

Starting Materials: High-purity aluminum (99.99%) and nickel (99.99%) are used as starting

materials.

Stoichiometric Preparation: The elements are weighed in a 3:5 atomic ratio to achieve the

Al₃Ni₅ stoichiometry.

Melting Procedure: The weighed elements are placed in a water-cooled copper hearth of an

arc furnace. The furnace chamber is evacuated to a high vacuum and then backfilled with a

high-purity inert gas, such as argon, to prevent oxidation.

Homogenization: The sample is melted and re-melted several times to ensure homogeneity.

The sample button is flipped between each melting step.

Annealing: The resulting ingot is sealed in a quartz tube under a partial pressure of argon

and annealed at a high temperature (e.g., 800-1000 °C) for an extended period (e.g., 72-100

hours) to promote the formation of the desired equilibrium phase and to relieve internal

stresses. The sample is then slowly cooled to room temperature.

Crystal Structure Determination
The crystal structure of the synthesized Al₃Ni₅ is typically determined using Powder X-ray

Diffraction (PXRD) followed by Rietveld refinement.

Protocol for Powder X-ray Diffraction and Rietveld Refinement:

Sample Preparation: A small portion of the annealed Al₃Ni₅ ingot is ground into a fine powder

using an agate mortar and pestle. The powder is then mounted on a sample holder.

Data Collection: The PXRD pattern is collected using a diffractometer equipped with a Cu Kα

radiation source (λ = 1.54056 Å). Data is typically collected over a 2θ range of 20° to 100°

with a step size of 0.02° and a dwell time of 1-2 seconds per step.
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Phase Identification: The initial identification of the crystalline phases present in the sample

is performed by comparing the experimental diffraction pattern with standard diffraction

patterns from databases such as the International Centre for Diffraction Data (ICDD).

Rietveld Refinement: To obtain detailed structural information, the collected PXRD data is

analyzed using the Rietveld refinement method with software such as GSAS, FullProf, or

TOPAS. The refinement process involves:

Initial Model: An initial structural model is created based on the known space group

(Cmmm) and approximate lattice parameters and atomic positions.

Refinement Parameters: The following parameters are refined iteratively to minimize the

difference between the observed and calculated diffraction patterns:

Scale factor

Background parameters

Lattice parameters

Atomic coordinates

Peak shape parameters (e.g., Gaussian and Lorentzian components)

Preferred orientation parameters (if any)

Convergence: The refinement is considered converged when the goodness-of-fit (χ²) and

R-factors (Rwp, Rp) reach low, stable values, and the difference plot shows only random

noise.

Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis of

Al₃Ni₅ and the logical relationship of its crystallographic data.
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Experimental Workflow for Al₃Ni₅ Crystal Structure Analysis
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Experimental workflow for Al₃Ni₅ synthesis and characterization.
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Crystallographic Data Relationship for Al₃Ni₅

Trialuminium Pentanickel (Al₃Ni₅)

Crystal System: Orthorhombic Space Group: Cmmm (65)

Lattice Parameters
 a = 6.56 Å
 b = 7.40 Å
 c = 3.73 Å

 α = β = γ = 90°

Atomic Structure

Nickel Sites
(2a, 4e, 4h)

Aluminium Sites
(2b, 2d, 4g)

Wyckoff Positions & Coordinates

Click to download full resolution via product page

Logical relationship of Al₃Ni₅ crystallographic data.

To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of
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[https://www.benchchem.com/product/b15446520#trialuminium-pentanickel-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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